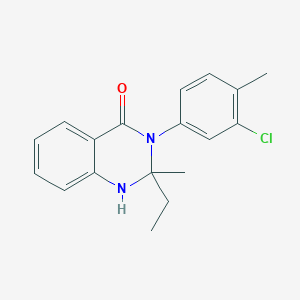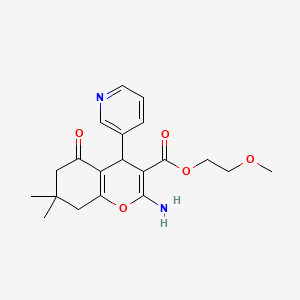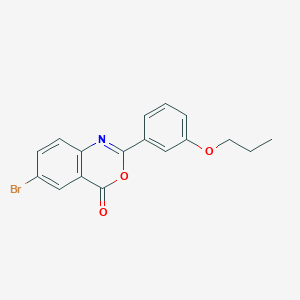![molecular formula C25H25N3O6S2 B11101538 2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl S-benzyl-N-(phenylcarbonyl)cysteinate](/img/structure/B11101538.png)
2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl S-benzyl-N-(phenylcarbonyl)cysteinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines multiple functional groups, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 4-(aminosulfonyl)aniline, which is then reacted with other reagents to form the final product. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[4-(aminosulfonyl)anilino]sulfonyl}phenyl)-2-nitrobenzamide
- N-(4-{[4-(aminosulfonyl)(phenoxyacetyl)anilino]sulfonyl}phenyl)-2-phenoxyacetamide
Uniqueness
2-[4-(AMINOSULFONYL)ANILINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOATE stands out due to its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This versatility makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H25N3O6S2 |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
[2-oxo-2-(4-sulfamoylanilino)ethyl] 2-benzamido-3-benzylsulfanylpropanoate |
InChI |
InChI=1S/C25H25N3O6S2/c26-36(32,33)21-13-11-20(12-14-21)27-23(29)15-34-25(31)22(17-35-16-18-7-3-1-4-8-18)28-24(30)19-9-5-2-6-10-19/h1-14,22H,15-17H2,(H,27,29)(H,28,30)(H2,26,32,33) |
InChI Key |
IFSNUELEPFUIEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4Z)-2-(3-bromophenyl)-4-{[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11101461.png)
![3-chloro-N'-[(E)-(2,4-diethoxyphenyl)methylidene]benzohydrazide](/img/structure/B11101468.png)

![2,4-dibromo-6-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11101477.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(piperidin-1-yl)acetamide](/img/structure/B11101487.png)
![4-[4-(4-amino-1,2,5-oxadiazol-3-yl)-5-oxido-1,2,5-oxadiazol-3-yl]-N-(1H-benzotriazol-1-ylmethyl)-1,2,5-oxadiazol-3-amine](/img/structure/B11101490.png)
![2-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11101493.png)
![2-(2-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}ethyl)-2,3-dihydro-1H-isoindol-1-one](/img/structure/B11101494.png)
![(5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11101505.png)


![ethyl 3,3,3-trifluoro-2-(propanoylamino)-N-[3-(trifluoromethyl)quinoxalin-2-yl]alaninate](/img/structure/B11101527.png)
![4-ethoxy-N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11101532.png)
![1-(4-Bromophenyl)-3-[4-(4-chlorobenzyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B11101541.png)
